2-Tert-butoxy-4-isopropoxyphenol
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Overview
Description
2-Tert-butoxy-4-isopropoxyphenol is an organic compound with the molecular formula C13H20O3 and a molecular weight of 224.30 g/mol . This compound is characterized by the presence of tert-butoxy and isopropoxy groups attached to a phenol ring, making it a phenolic ether.
Preparation Methods
The synthesis of 2-Tert-butoxy-4-isopropoxyphenol can be achieved through various methods. One common approach involves the protection of phenolic hydroxyl groups using tert-butyl and isopropyl groups. This can be done using tert-butyl carbamates and isopropyl carbamates under specific reaction conditions . Industrial production methods often employ flow microreactor systems for the efficient and sustainable synthesis of such compounds .
Chemical Reactions Analysis
2-Tert-butoxy-4-isopropoxyphenol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives
Scientific Research Applications
2-Tert-butoxy-4-isopropoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including its role as an antioxidant.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-Tert-butoxy-4-isopropoxyphenol involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the modulation of oxidative stress pathways, acting as an antioxidant. It can also interact with enzymes and receptors involved in various biochemical processes .
Comparison with Similar Compounds
2-Tert-butoxy-4-isopropoxyphenol can be compared with other phenolic ethers such as:
2-Tert-butyl-4-methoxyphenol: Similar in structure but with a methoxy group instead of an isopropoxy group.
2-Tert-butyl-4-ethoxyphenol: Contains an ethoxy group instead of an isopropoxy group.
2-Tert-butyl-4-propoxyphenol: Features a propoxy group instead of an isopropoxy group
Properties
Molecular Formula |
C13H20O3 |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]-4-propan-2-yloxyphenol |
InChI |
InChI=1S/C13H20O3/c1-9(2)15-10-6-7-11(14)12(8-10)16-13(3,4)5/h6-9,14H,1-5H3 |
InChI Key |
DGKRYKIVRNELFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)O)OC(C)(C)C |
Origin of Product |
United States |
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